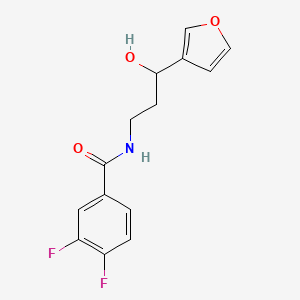

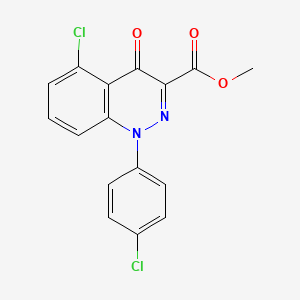

![molecular formula C8H10ClN5 B2979361 6-chloro-4-hydrazinyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine CAS No. 2080412-73-1](/img/structure/B2979361.png)

6-chloro-4-hydrazinyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

A novel and straightforward synthetic route has been reported for the preparation of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline. The reaction occurs at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst. This method provides moderate to good yields of the desired products, making it a promising approach for synthesizing this compound .

Molecular Structure Analysis

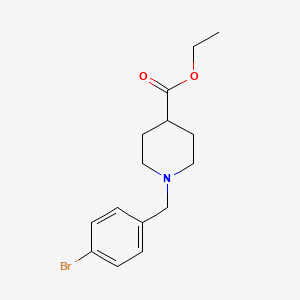

The molecular structure of 6-chloro-4-hydrazinyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine consists of a pyrazolo[3,4-b]pyridine core with a chlorine atom and a hydrazinyl group. The arrangement of atoms and bonds within the molecule determines its properties and reactivity .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research by Flefel et al. (2018) has demonstrated the synthesis of novel pyridine and fused pyridine derivatives with antimicrobial and antioxidant activities. These compounds were synthesized from related hydrazinyl pyridine compounds and evaluated for their binding energies towards target proteins, indicating their potential as antimicrobial agents.

Anticancer Applications

A study by El-Kalyoubi (2018) focused on the synthesis of novel pyrimido[5,4-e][1,2,4]triazines and pyrazolopyrimidines, which exhibited in vitro anticancer activity against human lung carcinoma (A549). This highlights the potential of related hydrazinyl pyridine compounds in the development of new anticancer drugs.

Neurotropic Activity

Research conducted by Dashyan et al. (2022) investigated the neurotropic activity of synthesized pyrazolopyridines. These compounds showed anxiolytic and antidepressant psychotropic activity without exhibiting muscle relaxation at studied doses, indicating their potential use in neurological disorder treatments.

Material Science Applications

The work of García et al. (2019) described the synthesis of fluorescent probes based on pyrazolopyridines for the nanomolar detection of Cu2+. This indicates the potential of these compounds in the development of sensitive and selective sensors for metal ions in environmental and biological samples.

Catalysis

A study by Nyamato et al. (2014) explored the use of pyrazolylmethylpyridine metal complexes as catalysts for ethylene oligomerization reactions. The catalytic activity was influenced by the solvent and co-catalyst, demonstrating the versatility of related compounds in catalysis.

properties

IUPAC Name |

(6-chloro-1,3-dimethylpyrazolo[3,4-b]pyridin-4-yl)hydrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN5/c1-4-7-5(12-10)3-6(9)11-8(7)14(2)13-4/h3H,10H2,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMZKFCKWLRCSHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C(=CC(=N2)Cl)NN)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-4-hydrazinyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

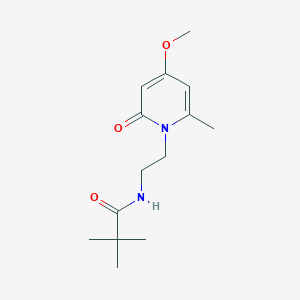

![2-[(2S)-Oxetan-2-yl]ethan-1-ol](/img/structure/B2979279.png)

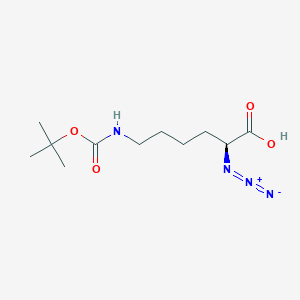

![Ethyl 3-[(2-chloroacetyl)amino]-3-cycloheptylpropanoate](/img/structure/B2979283.png)

![4-fluoro-N-(1-(1-methyl-1H-benzo[d]imidazol-2-yl)ethyl)benzamide](/img/structure/B2979284.png)

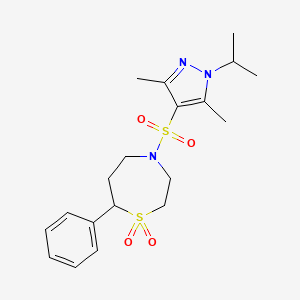

![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2979286.png)

![(E)-N-[1-(2-bromophenyl)ethyl]-2-phenylethenesulfonamide](/img/structure/B2979295.png)